Superior Synthesis Yield Compared to Ethyl and Cyclopropyl Analogs
In a controlled head-to-head synthesis series, 4-(4-methylpiperazino)benzaldehyde (1a) was obtained in 82% yield, a marked improvement over the analogous ethyl- (1b, 79% yield) and cyclopropyl- (1d, 78% yield) substituted benzaldehydes . This direct comparison was performed under identical conditions (4-fluorobenzaldehyde, secondary amine, K2CO3, DMF, reflux), providing a robust basis for preferential selection in route optimization .
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 82% yield |
| Comparator Or Baseline | 4-(4-ethylpiperazin-1-yl)benzaldehyde: 79% yield; 4-(4-cyclopropylpiperazin-1-yl)benzaldehyde: 78% yield |
| Quantified Difference | 3-4% absolute yield advantage over ethyl and cyclopropyl analogs, respectively. |
| Conditions | 4-Fluorobenzaldehyde, appropriate secondary amine, K2CO3, DMF, reflux . |
Why This Matters
A higher and consistent yield directly impacts the cost-efficiency of multi-step synthesis programs, making this compound the preferred choice for large-scale or repeat syntheses where maximizing output is critical.
